molecular formula C18H18 B14451840 9-tert-Butyl-9,10-(dewar anthracene) CAS No. 76008-29-2

9-tert-Butyl-9,10-(dewar anthracene)

Katalognummer: B14451840
CAS-Nummer: 76008-29-2
Molekulargewicht: 234.3 g/mol
InChI-Schlüssel: ISMYYTMVFOAZIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-tert-Butyl-9,10-(dewar anthracene) is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the 9th position and a unique Dewar structure, which is a valence isomer of anthracene. The molecular formula of 9-tert-Butyl-9,10-(dewar anthracene) is C18H18, and it has a molecular weight of 234.3355 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-Butyl-9,10-(dewar anthracene) typically involves the photoisomerization of 9-tert-butylanthracene. This process is carried out under specific conditions, such as the presence of a suitable solvent like decalin or hexane . The reaction is initiated by UV light, which induces the isomerization of 9-tert-butylanthracene to its Dewar form .

Industrial Production Methods

While detailed industrial production methods for 9-tert-Butyl-9,10-(dewar anthracene) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as solvent choice and light source, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 9-tert-Butyl-9,10-(dewar anthracene) involves its ability to undergo photoisomerization and oxidation reactions. The compound absorbs UV light, leading to its isomerization to the Dewar form. This process involves the formation of strained four-membered rings . Additionally, the compound can react with oxygen to form endoperoxides, which further decompose under light exposure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-tert-Butyl-9,10-(dewar anthracene) is unique due to its Dewar structure, which imparts distinct photochemical and oxidative properties. This makes it valuable for studying valence isomerization and developing materials with specific optical characteristics .

Eigenschaften

CAS-Nummer

76008-29-2

Molekularformel

C18H18

Molekulargewicht

234.3 g/mol

IUPAC-Name

1-tert-butyltetracyclo[6.6.0.02,7.09,14]tetradeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H18/c1-17(2,3)18-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)18/h4-11,16H,1-3H3

InChI-Schlüssel

ISMYYTMVFOAZIS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C12C(C3=CC=CC=C31)C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.